molecular formula C9H9N3OS B1517370 5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1105193-84-7

5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1517370
CAS No.: 1105193-84-7
M. Wt: 207.25 g/mol
InChI Key: SOGIABAPIYSLGL-UHFFFAOYSA-N
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Description

5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is an intriguing compound in the world of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative under oxidative conditions. Common reagents for this process include agents like phosphorus oxychloride or sulfuric acid, facilitating the formation of the oxadiazole ring.

Industrial Production Methods

In industrial settings, this compound can be synthesized through streamlined processes that ensure high yields and purity. Methods often involve the use of continuous flow reactors and automated systems to precisely control reaction conditions such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is known to participate in a variety of chemical reactions:

  • Oxidation: Undergoes oxidation reactions where the methylthio group can be converted into sulfoxides or sulfones.

  • Reduction: Can be reduced to modify the oxadiazole ring or the methylthio group.

  • Substitution: The phenyl and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reductions, and various halides for substitution reactions.

Major Products Formed

The major products from these reactions depend on the specific conditions and reagents used but may include oxidized or reduced derivatives and substituted analogs with varied functional groups on the phenyl or oxadiazole rings.

Scientific Research Applications

In Chemistry

The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules.

In Biology and Medicine

Research has indicated potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

In Industry

5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of both the methylthio and oxadiazole moieties allows it to engage in various binding interactions, affecting biological pathways crucial for its observed activities.

Comparison with Similar Compounds

Similar Compounds

Compounds like 5-phenyl-1,3,4-oxadiazol-2-amine, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, and 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine share structural similarities but differ in their substituents, affecting their reactivity and applications.

Highlighting Uniqueness

The presence of a methylthio group in 5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine imparts unique electronic properties and steric effects, distinguishing it from its analogs and providing unique reactivity patterns and biological activities.

There you have it, an overview of this compound, showcasing its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds. If there's anything more you'd like to dive into, let me know.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-14-7-4-2-6(3-5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGIABAPIYSLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine

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